REACTION_CXSMILES
|
CC1CCCO1.[Br:7][C:8]1[CH:9]=[C:10]2[C:16]([C:17]([C:19]3[C:24]([F:25])=[CH:23][CH:22]=[C:21]([N+:26]([O-])=O)[C:20]=3[F:29])=[O:18])=[CH:15][NH:14][C:11]2=[N:12][CH:13]=1.[Sn](Cl)Cl>>[NH2:26][C:21]1[C:20]([F:29])=[C:19]([C:17]([C:16]2[C:10]3[C:11](=[N:12][CH:13]=[C:8]([Br:7])[CH:9]=3)[NH:14][CH:15]=2)=[O:18])[C:24]([F:25])=[CH:23][CH:22]=1
|
Name
|
|
Quantity
|
36 L
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Type
|
reactant
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
2.85 kg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)NC=C2C(=O)C2=C(C(=CC=C2F)[N+](=O)[O-])F
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Name
|
|
Quantity
|
5.03 kg
|
Type
|
reactant
|
Smiles
|
[Sn](Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
Upon completion, the reaction was quenched with an aqueous potassium carbonate solution (20%)
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Type
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FILTRATION
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Details
|
The resulting mixture was filtered with celite
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Type
|
WASH
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Details
|
the solid residue was washed with 2-methyl-THF and tetrahydrofuran (THF)
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Type
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WASH
|
Details
|
The filtrate was washed with an aqueous NaCl solution (15 L, 10%)
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
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Type
|
WASH
|
Details
|
The organic layer was further washed with an aqueous NaCl solution (15 L, 20%)
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Type
|
CONCENTRATION
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Details
|
concentrated on a rotovap
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Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C(=CC1)F)C(=O)C1=CNC2=NC=C(C=C21)Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.536 kg | |
YIELD: PERCENTYIELD | 96.65% | |
YIELD: CALCULATEDPERCENTYIELD | 96.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |